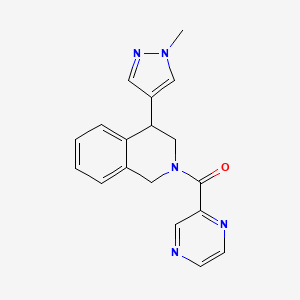

![molecular formula C13H8Cl2N2 B2441019 6,8-二氯-2-苯基咪唑并[1,2-a]吡啶 CAS No. 240135-97-1](/img/structure/B2441019.png)

6,8-二氯-2-苯基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

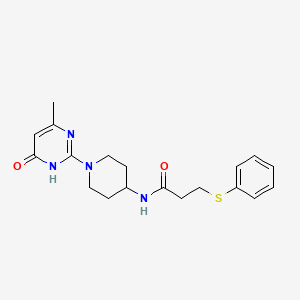

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C13H8Cl2N2 . It has an average mass of 263.122 Da and a mono-isotopic mass of 262.006439 Da . It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is further substituted with two chlorine atoms and a phenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine are not detailed in the retrieved sources, imidazo[1,2-a]pyridines in general are known to participate in various chemical reactions. For instance, they can be synthesized through the condensation of 2-aminopyridines with α-bromoketones .作用机制

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is metabolized by the liver into reactive intermediates that can bind to DNA and cause mutations. These reactive intermediates can also form adducts with proteins and other cellular components, leading to cellular damage and dysfunction. The exact mechanism by which 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine induces cancer is not fully understood, but it is believed to involve both genotoxic and non-genotoxic mechanisms.

Biochemical and Physiological Effects:

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine has been shown to have a number of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and altered gene expression. These effects can lead to cellular damage and dysfunction, and contribute to the development of cancer.

实验室实验的优点和局限性

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is a useful tool for studying the mechanisms of carcinogenesis and the effects of genotoxic agents on cellular processes. However, its use in laboratory experiments is limited by its toxicity and potential for environmental contamination.

未来方向

Future research on 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine should focus on developing strategies to reduce its formation during cooking, as well as identifying ways to minimize its exposure and prevent its harmful effects. This could include developing new cooking methods or additives that prevent 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine formation, as well as identifying biomarkers of 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine exposure that can be used to monitor human exposure levels. Additionally, further research is needed to fully understand the mechanisms by which 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine induces cancer, and to develop new strategies for preventing and treating cancer caused by environmental toxins.

合成方法

6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine is formed from the reaction of creatinine, an amino acid found in muscle tissue, with amino acids such as phenylalanine and tyrosine during the cooking of meat at high temperatures. The exact conditions required for 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine formation depend on the type of meat, cooking method, and temperature.

科学研究应用

- 咪唑并[1,2-a]吡啶类化合物对多种病毒表现出抗病毒活性。 研究人员已经探索了它们作为病毒复制抑制剂的潜力,使其成为药物开发的有希望候选者 .

- 一些咪唑并[1,2-a]吡啶类化合物表现出抗溃疡特性。 这些化合物可能有助于保护胃肠道粘膜并缓解溃疡相关症状 .

- 咪唑并[1,2-a]吡啶类化合物已被研究用作抗菌剂。 它们抑制细菌生长的能力使其在对抗传染病方面具有重要意义 .

- 研究人员已确定咪唑并[1,2-a]吡啶类化合物为潜在的抗癌剂。 这些化合物可能会干扰癌细胞增殖和生存途径,为癌症治疗提供新的途径 .

- 咪唑并[1,2-a]吡啶类化合物对多种真菌菌株表现出抗真菌活性。 它们在治疗真菌感染方面可能具有价值 .

- 一些咪唑并[1,2-a]吡啶类化合物充当 CDK 抑制剂。 这些分子调节细胞周期进程,在癌症治疗中具有重要意义 .

抗病毒特性

抗溃疡作用

抗菌活性

抗癌潜力

抗真菌特性

细胞周期蛋白依赖性激酶 (CDK) 抑制

此外,值得注意的是,一些含有咪唑并[1,2-a]吡啶单元的药物已实现商业化,包括佐匹克隆(镇静剂)、阿吡啶(抗焦虑药)和奥普利酮(心力衰竭药物) 。这些例子突出了这类化合物在实际应用中的价值。

属性

IUPAC Name |

6,8-dichloro-2-phenylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEKCLKWCHNQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

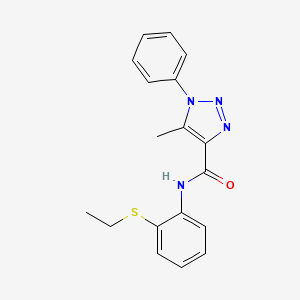

![methyl 2-(2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-2H-1,2,3,4-tetrazol-5-yl)acetate](/img/structure/B2440941.png)

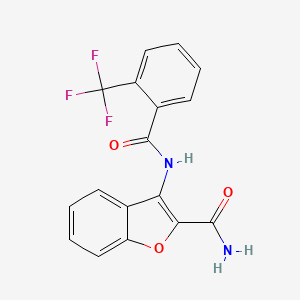

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)

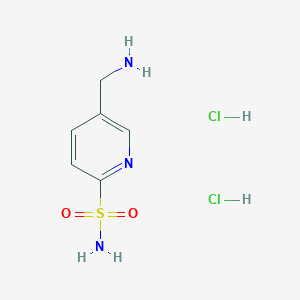

![((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride](/img/structure/B2440943.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2440951.png)

![4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2440952.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)